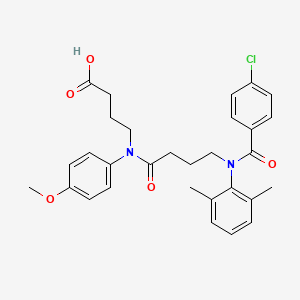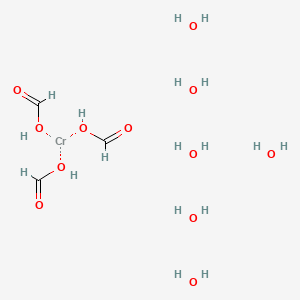
3-(Diisopropylphosphino)acrylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diisopropylphosphino)acrylic acid methyl ester is a chemical compound with the molecular formula C10H19O2P and a molecular weight of 202.23 g/mol . . This compound is of interest due to its unique structure, which includes a phosphine group attached to an acrylic acid ester.
Vorbereitungsmethoden
The synthesis of 3-(Diisopropylphosphino)acrylic acid methyl ester typically involves the reaction of diisopropylphosphine with methyl acrylate under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
3-(Diisopropylphosphino)acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Diisopropylphosphino)acrylic acid methyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Diisopropylphosphino)acrylic acid methyl ester involves its interaction with molecular targets through its phosphine and ester groups. The phosphine group can coordinate with metal centers, facilitating catalytic processes. The ester group can undergo hydrolysis or other transformations, leading to the formation of active intermediates . These interactions are crucial for its applications in catalysis and material synthesis.
Vergleich Mit ähnlichen Verbindungen
3-(Diisopropylphosphino)acrylic acid methyl ester can be compared with other similar compounds, such as:
3-(Diphenylphosphino)acrylic acid methyl ester: This compound has phenyl groups instead of isopropyl groups, leading to different steric and electronic properties.
3-(Diethylphosphino)acrylic acid methyl ester: The ethyl groups in this compound result in different reactivity and solubility compared to the diisopropyl derivative.
The uniqueness of this compound lies in its specific steric and electronic properties, which make it suitable for particular applications in catalysis and material science .
Eigenschaften
Molekularformel |
C10H19O2P |
|---|---|
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
methyl 3-di(propan-2-yl)phosphanylprop-2-enoate |
InChI |
InChI=1S/C10H19O2P/c1-8(2)13(9(3)4)7-6-10(11)12-5/h6-9H,1-5H3 |
InChI-Schlüssel |
JMNDUHLVYZXFQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(C=CC(=O)OC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)

![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)



![[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)




